
2,2',4,5',6-Pentabromodiphenyl ether
Descripción
Chemical Nomenclature and Classification of 2,2',4,5',6-Pentabromodiphenyl Ether
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for organohalogens, with the numerical prefixes indicating the precise positions of bromine substitution on the diphenyl ether framework. The compound is also designated as congener number 103 within the polybrominated diphenyl ether classification system, which provides a standardized method for identifying and cataloging the numerous possible isomers within this chemical family. The Chemical Abstracts Service has assigned the registry number 446254-67-7 to this specific compound, ensuring unambiguous identification in scientific literature and regulatory documentation.
The molecular structure consists of two benzene rings connected through an ether linkage, with five bromine atoms substituted at the 2, 2', 4, 5', and 6 positions. This substitution pattern creates a molecular formula of C12H5Br5O with a molecular weight of 564.7 grams per mole. The compound belongs to the broader classification of organobromine compounds and more specifically to the polybrominated diphenyl ether family, which encompasses 209 possible congeners depending on the number and position of bromine substitutions.
Alternative nomenclature for this compound includes the systematic name 1,3,5-tribromo-2-(2,5-dibromophenoxy)benzene, which describes the molecular structure from a different organizational perspective. The compound is sometimes referenced in commercial and regulatory contexts by its congener designation as brominated diphenyl ether 103, though this abbreviated form is less commonly used in formal chemical literature.
Position Within Polybrominated Diphenyl Ether Congener Family
The polybrominated diphenyl ether family consists of 209 possible substances, designated as congeners with the general formula C12H(10-x)BrxO, where x represents the number of bromine substitutions ranging from 1 to 10. Within this extensive family, this compound occupies a specific position as congener 103, distinguished by its particular pattern of bromine substitution. The classification system organizes these compounds according to the number of bromine atoms, with pentabromodiphenyl ethers containing exactly five bromine atoms per molecule.
The broader polybrominated diphenyl ether family includes several categories based on bromination levels: monobromodiphenyl ethers with one bromine atom, dibromodiphenyl ethers with two bromine atoms, through to decabromodiphenyl ether with ten bromine atoms. The number of possible isomers varies significantly across these categories, with pentabromodiphenyl ethers having 46 possible isomeric forms, making this a particularly diverse subgroup within the overall family.
Research has demonstrated that lower-brominated polybrominated diphenyl ethers, including pentabromodiphenyl ether congeners, exhibit different environmental and biological characteristics compared to their higher-brominated counterparts. These compounds are generally regarded as more concerning from an environmental perspective because they more efficiently bioaccumulate in biological systems. Higher-brominated polybrominated diphenyl ethers, while less acutely concerning, can undergo biotic and photochemical debromination processes that convert them to lower-brominated congeners.
The following table presents key polybrominated diphenyl ether congeners and their characteristics:
Congener Number | Chemical Name | Molecular Formula | Bromine Atoms | Chemical Abstracts Service Number |
---|---|---|---|---|
47 | 2,2',4,4'-tetrabromodiphenyl ether | C12H6Br4O | 4 | 5436-43-1 |
99 | 2,2',4,4',5-pentabromodiphenyl ether | C12H5Br5O | 5 | 60348-60-9 |
100 | 2,2',4,4',6-pentabromodiphenyl ether | C12H5Br5O | 5 | 189084-64-8 |
103 | This compound | C12H5Br5O | 5 | 446254-67-7 |
209 | decabromodiphenyl ether | C12Br10O | 10 | 1163-19-5 |
Global Production and Usage Patterns
Global production and usage patterns for pentabromodiphenyl ether compounds, including this compound, have exhibited significant geographical variations and temporal changes over the past several decades. In 2001, the total worldwide market demand for pentabromodiphenyl ether compounds reached approximately 7,500 tonnes, with the Americas accounting for the overwhelming majority at 7,100 tonnes, while Europe and Asia each contributed 150 tonnes to global consumption.
The geographical distribution of pentabromodiphenyl ether usage revealed striking regional preferences, with approximately 95% of global pentabromodiphenyl ether demand concentrated in the Americas during 2001. This pattern contrasted sharply with the more globally distributed usage of other polybrominated diphenyl ether compounds, such as decabromodiphenyl ether, which showed more balanced consumption across different continents. Europe accounted for only 2% of global pentabromodiphenyl ether demand, while Asia represented 3% of the worldwide market.
Historical trends in pentabromodiphenyl ether production demonstrated substantial growth during the 1990s, with global industrial demand increasing from 4,000 tonnes annually in 1991 to 8,500 tonnes annually in 1999. This growth trajectory reflected the expanding use of brominated flame retardants across various industrial sectors and increasing fire safety requirements in consumer products and building materials.
However, production patterns underwent dramatic changes following regulatory and voluntary industry actions in the early 2000s. As of 2007, there should have been no current production of commercial pentabromodiphenyl ether in Europe, Japan, Canada, Australia, and the United States, though the possibility of continued production in other global regions remained. Canadian data from the year 2000 indicated that no polybrominated diphenyl ethers were manufactured domestically, although approximately 1,300 tonnes of polybrominated diphenyl ether commercial products were imported for manufacturing into finished articles.
The regulatory landscape significantly impacted global usage patterns, with pentabromodiphenyl ether compounds becoming subject to elimination under the Stockholm Convention, a treaty designed to control and phase out major persistent organic pollutants. The Conference of the Parties adopted amendments to list tetrabromodiphenyl ether and pentabromodiphenyl ether in Annex A of the Convention during its fourth meeting in 2009, with specific exemptions for recycling of articles that contain or may contain these compounds. These regulatory changes established a framework for the eventual elimination of pentabromodiphenyl ether compounds from global commerce, with specific exemptions scheduled to expire no later than 2030.
Propiedades
IUPAC Name |
1,3,5-tribromo-2-(2,5-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-8(15)11(5-6)18-12-9(16)3-7(14)4-10(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMKRNASVHYKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879915 | |
Record name | BDE-103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-67-7 | |
Record name | 2,2',4,5',6-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5',6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429B9SE33B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Preparation of Potassium Phenolate Intermediate
Formation of 3-Bromodiphenyl Ether Intermediate
Bromination of 3-Bromodiphenyl Ether to Pentabromodiphenyl Ether
- The 3-bromodiphenyl ether is subjected to bromination using bromine and iron powder as a catalyst in carbon tetrachloride (CCl4) solvent.
- This reaction produces a mixture of brominated products, including the desired 2,2',4,5',6-pentabromodiphenyl ether.
- The crude product is purified by repeated chromatography on silica gel, followed by recrystallization attempts.
Purification and Characterization
- The crude brominated product is a viscous oil that contains the target pentabromodiphenyl ether along with several impurities.
- Analytical techniques employed to confirm the identity and purity include:
- Thin Layer Chromatography (TLC)
- Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR)
- High-Performance Liquid Chromatography (HPLC)
- Gas Chromatography-Mass Spectrometry (GC/MS)
- HPLC and GC/MS analyses reveal the presence of the main isomer (this compound) and minor isomeric impurities.
- Preparative HPLC is suggested as a method for further purification to isolate the pure compound.
Summary Table of the Preparation Process
Step | Reaction/Process | Reagents/Catalysts | Conditions | Product/Intermediate | Characterization Methods |
---|---|---|---|---|---|
1 | Formation of potassium phenolate | Phenol + KOH in ethanol | Reflux, then vacuum evaporation | Potassium phenolate (solid) | None (used crude) |
2 | Nucleophilic substitution | Potassium phenolate + 1,3-dibromobenzene + Cu bronze | 170 °C | 3-Bromodiphenyl ether (colorless oil) | TLC, MS |
3 | Bromination of 3-bromodiphenyl ether | Bromine + iron powder in CCl4 | Room temp to reflux | Mixture including this compound | TLC, 1H NMR, HPLC, GC/MS |
4 | Purification | Silica gel chromatography, recrystallization | Ambient | Purified pentabromodiphenyl ether (viscous oil/solid) | HPLC, GC/MS |
Research Findings and Observations
- The synthetic method described by Orn et al. (1996), adapted and executed in recent studies, provides a cost-effective route to produce gram-scale quantities of this compound, which is otherwise expensive commercially.
- The bromination step is critical and requires careful control to minimize formation of other pentabromo isomers and impurities.
- Purification remains challenging due to the viscous nature of the product and the presence of closely related isomers.
- The use of preparative HPLC is recommended for achieving high purity necessary for analytical and toxicological studies.
Additional Notes on Preparation Context
- Commercial production of pentabromodiphenyl ethers often involves technical mixtures of congeners, including this compound, but pure isomers are typically synthesized for research purposes.
- The environmental and health concerns associated with PBDEs have led to increased interest in precise synthesis and characterization of individual congeners for regulatory and toxicological assessments.
Actividad Biológica
2,2',4,5',6-Pentabromodiphenyl ether (commonly referred to as BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) family, which were widely used as flame retardants in various consumer products. This article explores the biological activity of BDE-99, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.
Chemical Characteristics
Chemical Structure:
- Formula: C₁₂H₈Br₅O
- Bromination Pattern: Five bromine atoms attached to the diphenyl ether structure.
Toxicological Profile
The toxicological effects of BDE-99 have been extensively studied, revealing a range of biological activities that can impact human health and animal models. Below is a summary of key findings from various studies:
BDE-99 exhibits its biological effects through several mechanisms:
- Endocrine Disruption: BDE-99 has been shown to interfere with thyroid hormone signaling, potentially leading to developmental and metabolic disorders.
- Liver Toxicity: Exposure results in hepatotoxicity characterized by liver enlargement and altered lipid profiles due to changes in gene expression related to lipid metabolism .
- Neurotoxicity: Studies indicate that BDE-99 can affect neuronal function by altering synaptic transmission and increasing oxidative stress in neuronal cultures .
Case Studies
Case Study 1: Reproductive and Developmental Toxicity
A study conducted on Wistar rats demonstrated that prenatal exposure to BDE-99 resulted in developmental delays and reproductive toxicity in offspring. The study highlighted significant alterations in hormone levels and gene expression patterns associated with reproductive health .
Case Study 2: Human Biomonitoring
Research has shown that PBDEs, including BDE-99, accumulate in human tissues, particularly in adipose tissue. A biomonitoring study indicated significant variability in PBDE levels across populations, suggesting differential exposure risks among various demographic groups .
Environmental Impact
BDE-99 is persistent in the environment due to its chemical stability and lipophilicity. It bioaccumulates in aquatic organisms, leading to potential ecological consequences and furthering the risk of human exposure through the food chain.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Chemical Formula : C12H4Br5O
- CAS Number : 32534-81-9
- Molecular Weight : 543.71 g/mol
- Melting Point : -107.3 °C
- Boiling Point : 99.2 °C
These properties contribute to its effectiveness as a flame retardant, particularly in flexible polyurethane foams and various polymers.
Industrial Applications
2,2',4,5',6-Pentabromodiphenyl ether has been primarily used in the following applications:
-
Flame Retardants :
- Commonly incorporated into flexible polyurethane foams used in furniture and automotive seating.
- Employed in rigid polyurethane and epoxy resins for aerospace applications.
-
Electrical Components :
- Utilized in printed circuit boards and other electronic devices due to its fire-resistant properties.
-
Textiles :
- Applied to cotton textiles and synthetic materials to enhance fire resistance.
Table 1: Summary of Applications of BDE-99
Application Area | Specific Uses |
---|---|
Furniture | Flexible polyurethane foam |
Automotive | Seats and interiors |
Electronics | Printed circuit boards |
Textiles | Fire-retardant treatments for fabrics |
Aerospace | Epoxy resin formulations |
Health Risks and Environmental Impact
Despite its utility, BDE-99 poses significant health risks. Studies have linked exposure to PBDEs with various adverse health outcomes:
- Endocrine Disruption : Research indicates that BDE-99 can interfere with thyroid hormone signaling, potentially leading to developmental issues and metabolic disorders .
- Cancer Risk : A nested case-control study found an association between PBDE exposure and an increased risk of papillary thyroid cancer .
- Neurodevelopmental Effects : Animal studies suggest that exposure during critical developmental periods can lead to neurobehavioral changes .
Table 2: Health Risks Associated with BDE-99
Health Effect | Findings |
---|---|
Endocrine Disruption | Alters thyroid hormone levels |
Cancer | Linked to increased risk of thyroid cancers |
Neurodevelopmental Issues | Affects brain development in neonatal exposure |
Regulatory Status
Due to its toxicity and persistence in the environment, the production of BDE-99 has been phased out in many countries under international agreements like the Stockholm Convention on Persistent Organic Pollutants. However, it remains present in older products still in use.
Case Studies
Several case studies illustrate the implications of BDE-99 exposure:
- Biomonitoring Studies :
- Environmental Impact Assessments :
- Epidemiological Studies :
Comparación Con Compuestos Similares
Below, PBDE-103 is compared to four structurally similar PBDEs: BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), BDE-99 (2,2',4,4',5-pentabromodiphenyl ether), BDE-100 (2,2',4,4',6-pentabromodiphenyl ether), and BDE-153 (2,2',4,4',5,5'-hexabromodiphenyl ether).
Structural and Physicochemical Properties
Key Observations :
- PBDE-103 and BDE-100 are positional isomers, differing only in the placement of bromine at positions 5' (PBDE-103) vs. 6 (BDE-100) .
Environmental Persistence and Occurrence
PBDEs are persistent organic pollutants (POPs) under the Stockholm Convention. Their environmental distribution depends on bromination patterns and matrix affinity (e.g., particulate vs. gas phase):
Key Findings :
- BDE-153’s hexa-brominated structure enhances persistence in lipid-rich tissues, whereas PBDE-103’s isomerism may reduce its environmental mobility .
Toxicological Profiles
Critical Gaps :
- PBDE-103 lacks comprehensive toxicokinetic data compared to BDE-47/99/153, which have well-documented impacts on thyroid function and neurodevelopment .
Analytical Detection Limits
Implications :
Q & A
Q. What validated analytical methods are recommended for quantifying 2,2',4,5',6-pentabromodiphenyl ether in environmental or biological matrices?
To ensure accuracy, use certified reference materials (CRMs) in solvents like isooctane or methanol (e.g., 50–100 µg/mL solutions) for calibration . Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard, as outlined in EPA Method 1614 for PBDE analysis. Automated cleanup systems (e.g., Rapid Trace®) with silica gel/sulfuric acid layers minimize matrix interferences, particularly for co-eluting congeners like BDE-99 and BDE-100 . Validate recovery rates using isotopically labeled internal standards (e.g., -BDE-100) to correct for losses during extraction .
Q. How do physicochemical properties influence the environmental partitioning of this compound?
Key parameters include the octanol-air partition coefficient (), which governs volatilization and deposition in terrestrial ecosystems. For this compound, experimental values derived from temperature-dependent studies (e.g., interpolated data from Harner & Shoeib 2002) predict preferential partitioning into organic-rich soils and lipids over air . Hydrophobicity () further suggests bioaccumulation potential in aquatic organisms, necessitating sediment and biota sampling in monitoring programs .
Q. What epidemiological evidence links this compound to developmental or endocrine effects?
Cohort studies (e.g., the HOME Study) associate elevated serum levels of PBDEs, including BDE-100, with reduced reading skills in children, though statistical significance diminishes after adjusting for covariates like maternal IQ and socioeconomic status . Mechanistic studies indicate thyroid hormone disruption via competitive binding to transthyretin, with hydroxylated metabolites showing greater potency than parent compounds .
Advanced Research Questions
Q. How can pharmacokinetic models address data gaps in prenatal exposure assessments?
Life-course pharmacokinetic models (e.g., Super Learner algorithms) back-extrapolate prenatal PBDE levels using postnatal maternal/child serum data. These models account for lactation-driven excretion and half-life variability (e.g., BDE-100’s half-life of ~15 days in rodents vs. years in humans). Validation requires longitudinal biomonitoring paired with environmental exposure proxies .
Q. What experimental designs optimize photodegradation studies of this compound in heterogeneous matrices?
Controlled photolysis experiments should simulate environmental phases:
- Aqueous systems : Use UV irradiation (254 nm) with TiO catalysts to assess hydroxyl radical-mediated degradation.
- Solid phases : Apply solid-phase microextraction (SPME) to ice or soil matrices to track debromination pathways (e.g., formation of tri-/tetra-BDEs) .
- Surfactant solutions : Evaluate micellar effects (e.g., Brij 35) on reaction kinetics, as nonionic surfactants alter photolytic half-lives by 2–3 orders of magnitude .
Q. How can researchers resolve contradictions in epidemiological associations between PBDE exposure and health outcomes?
Address confounding via:
- Stratified analysis : Segment cohorts by genetic polymorphisms (e.g., CYP2B6 variants affecting metabolic rates) .
- Mixture toxicity models : Apply weighted quantile sum (WQS) regression to account for co-exposure to other flame retardants (e.g., HBCD, TBP) .
- Sensitivity analyses : Test robustness of associations using multiple imputation for non-detect values and alternative lipid-adjustment methods .
Q. What novel methodologies enhance metabolite identification and structural elucidation?
Combine computational tools (e.g., COSMO-RS for boiling point prediction) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to differentiate isobaric hydroxylated metabolites. For BDE-100, key metabolites include 2'-OH-BDE-119 and 4-OH-BDE-91, identified via characteristic fragmentation patterns (e.g., loss of HBr or CHOH groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.